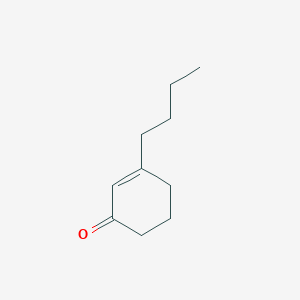

3-Butylcyclohex-2-en-1-one

CAS No.: 6301-49-1

Cat. No.: VC7866486

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6301-49-1 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 3-butylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3 |

| Standard InChI Key | SJYRTKPGUIZRFJ-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC(=O)CCC1 |

| Canonical SMILES | CCCCC1=CC(=O)CCC1 |

Introduction

Chemical Identity and Structural Characteristics

3-Methyl-2-cyclohexen-1-one (C₇H₁₀O) is a bicyclic ketone characterized by a six-membered cyclohexenone ring with a methyl group at the third position. Its molecular weight is 110.15 g/mol, and it exists as a clear, slightly yellow to brown liquid with a density of 0.971 g/mL at 25°C . The compound’s structure confers a distinctive nutty, phenolic aroma, detectable at concentrations as low as 1.00% in dipropylene glycol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | -21°C | |

| Boiling Point | 199–200°C (lit.) | |

| Refractive Index | n/a (reported as liquid) | |

| Flash Point | 155°F (68°C) | |

| LogP (Octanol-Water) | 1.04 | |

| Water Solubility | Insoluble |

The compound’s low water solubility and moderate lipophilicity make it suitable for applications in hydrophobic matrices, such as flavor encapsulation and pheromone delivery systems .

Synthesis and Production Methods

Traditional Synthesis Pathways

MCH is synthesized via multiple routes, including:

-

Acid Hydrolysis and Decarboxylation: Starting from 4-carbetoxy derivatives, acid hydrolysis followed by decarboxylation yields MCH in high purity .

-

Oxidation of 1-Methylcyclohex-1-ene: Treatment with chromium trioxide in acetic acid oxidizes the alkene to the corresponding ketone .

-

Cyclization of 3-Carbetoxy-6-Chlorohept-5-en-2-one: Sulfuric acid-mediated cyclization forms the cyclohexenone ring .

Modern Catalytic Approaches

A regioselective synthesis using silver tetrafluoroborate (AgBF₄) in acetic acid at 110°C for 10 hours achieves an 87% yield . This method involves hydrating terminal alkynes to methyl ketones, followed by cyclization. The reaction mechanism proceeds via silver-catalyzed alkyne activation, enabling efficient formation of the α,β-unsaturated ketone .

Ecological and Industrial Applications

Pest Management in Forestry

MCH is the primary anti-aggregation pheromone of the Douglas-fir beetle. Operational deployments involve placing MCH releasers on a 12×12 m grid, reducing beetle trap catches by 70% at 1–3 m distances and 50% at 9 m . The inhibition efficacy follows the function:

where is the distance from the MCH source . This nonlinear suppression pattern suggests behavioral modulation rather than simple concentration-dependent repellency .

Flavor and Fragrance Industry

MCH contributes to nutty, caramel-like flavors in food products, with taste thresholds at 50 ppm and aroma thresholds at 2.0% . It is reported in cocoa, coffee, and wild rice, enhancing sensory profiles through its phenolic and woody nuances .

Organic Synthesis

MCH serves as a precursor in natural product synthesis, including:

-

(+)-Taiwaniaquinone H: A diterpenoid with antitumor activity.

-

(ar)-Tenuifolene: An aromatic sesquiterpene isolated from Cryptomeria japonica .

-

2-Trimethylsilyl-3-Methylcyclohexenone: A silicon-containing building block for asymmetric catalysis .

| Manufacturer | Product Number | Packaging | Price |

|---|---|---|---|

| Sigma-Aldrich | M39105 | 10 g | $93.1 |

| TCI Chemical | M1043 | 25 g | $96 |

| Alfa Aesar | A15704 | 10 g | $64.65 |

Pricing reflects purity levels ≥98%, with bulk purchases (50 g) costing approximately $168 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume